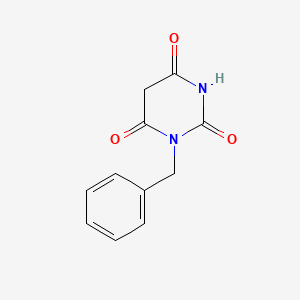

1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

説明

Contextualization within the Broader Field of Pyrimidinetrione Chemistry

Pyrimidinetrione chemistry is a significant branch of heterocyclic chemistry focusing on compounds that contain a pyrimidine (B1678525) ring with three ketone groups. This core structure is also known as barbituric acid. mdpi.combritannica.com Pyrimidine and its derivatives are of great interest to researchers due to their versatile and important role in medicinal chemistry. nih.gov The pyrimidinetrione scaffold is a privileged structure in drug discovery and has been the basis for a multitude of synthetic compounds with a wide array of applications. researchgate.netnih.gov

Derivatives are created by substituting various functional groups onto the parent barbituric acid molecule. mdpi.com The pharmacological and chemical properties of these derivatives are heavily dependent on the nature and position of the substituents on the pyrimidine ring. mdpi.comyoutube.com For instance, substitutions at the C-5 position are crucial for the activity of many barbiturate (B1230296) drugs. youtube.comresearchgate.net Modifications can also be made by replacing the hydrogen on the nitrogen atoms or the oxygen of the carbonyl groups. youtube.com Research in this area involves the synthesis of novel derivatives through various chemical reactions, such as Knoevenagel condensation and Michael addition, to explore their potential in areas like drug development and materials science. mdpi.comresearchgate.net

Nomenclature and Systematic Database Referencing of the Chemical Compound

Systematic naming and referencing in chemical databases are crucial for the unambiguous identification of a chemical substance. 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione is cataloged across multiple databases under various identifiers. The most common name is 1-benzylbarbituric acid.

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Number | 91360-95-1 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C11H10N2O3 | sigmaaldrich.comguidechem.com |

| Molecular Weight | 218.21 g/mol | guidechem.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| PubChem CID | 268726 | guidechem.com |

| Synonym | 1-Benzylbarbituric acid | cymitquimica.com |

Fundamental Structural Relationship to Barbituric Acid Derivatives

The core of this compound is the barbituric acid molecule. britannica.com Barbituric acid is an organic compound from the pyrimidine family, featuring a six-membered heterocyclic ring composed of four carbon atoms and two nitrogen atoms. britannica.com It is considered the parent compound for the entire class of barbiturates. mdpi.combritannica.com The structure of barbituric acid itself is a pyrimidine-2,4,6(1H,3H,5H)-trione.

The defining feature of this compound is the substitution of a hydrogen atom on one of the ring's nitrogen atoms (at position 1) with a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group). youtube.comresearchgate.net This N-substitution is a common strategy in the synthesis of barbituric acid derivatives to modify the compound's properties. youtube.com While substitutions at the C-5 position are most commonly associated with creating pharmacologically active barbiturates, N-alkylation also significantly influences the molecule's characteristics. youtube.comresearchgate.net Therefore, this compound is structurally a direct N-substituted derivative of the fundamental barbituric acid framework.

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-9-6-10(15)13(11(16)12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYPOQLJBPNQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296395 | |

| Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91360-95-1 | |

| Record name | 91360-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzylpyrimidine 2,4,6 1h,3h,5h Trione and Analogues

Classical and Contemporary Approaches to Pyrimidinetrione Core Formation

The foundational structure of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione is the pyrimidinetrione core, commonly known as barbituric acid. The synthesis of this heterocyclic system is a well-established area of organic chemistry, with classical methods being continuously refined for improved efficiency and versatility.

Optimization of Condensation Reactions for Pyrimidine (B1678525) Ring Construction

The quintessential method for constructing the barbituric acid ring is the condensation reaction between a malonic acid derivative and urea (B33335). nih.gov In its classic form, this reaction involves heating diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide, to facilitate a twofold nucleophilic acyl substitution. libretexts.orgopenstax.orgyoutube.com

Modern synthetic approaches focus on optimizing these conditions to enhance yields, reduce reaction times, and simplify product isolation. researchgate.net This can involve using more reactive malonyl derivatives or employing different catalytic systems. For instance, heterogeneous base catalysts like high-surface-area magnesium oxide have been shown to effectively promote the three-component reaction of malononitrile, aldehydes, and urea/thiourea, offering a more convenient and higher-yielding methodology. researchgate.net The Pinner pyrimidine synthesis, which condenses 1,3-dicarbonyl compounds with amidines, represents another versatile route to pyrimidine derivatives. youtube.com

Table 1: Comparison of Classical and Optimized Condensation Conditions

| Feature | Classical Method | Contemporary Optimization |

|---|---|---|

| Malonyl Reagent | Diethyl malonate | Malononitrile, other activated esters |

| Catalyst | Sodium ethoxide (homogeneous) | Heterogeneous bases (e.g., MgO) researchgate.net |

| Solvent | Ethanol (B145695) | Ethanol, solvent-free conditions |

| Temperature | Elevated/Reflux | Room temperature to reflux researchgate.net |

| Reaction Time | Several hours | Shorter reaction times researchgate.net |

| Workup | Acidification, extraction | Simple filtration researchgate.net |

Exploration of Substitution Reactions for Nucleophilic and Electrophilic Introduction of Moieties

The pyrimidine ring's electronic nature dictates its reactivity towards substitution. The ring is generally electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. bhu.ac.inslideshare.net In pyrimidine-2,4,6-trione, these positions are carbonyl carbons. Nucleophilic substitution on the ring itself often requires prior conversion of the carbonyl groups (in their enol form) to better leaving groups, such as chlorides, by reacting the pyrimidone with reagents like phosphorus oxychloride. bhu.ac.in

Conversely, electrophilic substitution on the pyrimidine ring is generally difficult. bhu.ac.in However, the presence of activating groups, such as the carbonyl groups in the trione (B1666649) system, renders the C-5 position electron-deficient and thus acidic. This makes the C-5 position the primary site for electrophilic attack. slideshare.netresearchgate.net The methylene (B1212753) group at C-5 is flanked by two carbonyls, allowing for deprotonation to form a stable enolate that can readily react with various electrophiles.

Strategic Acylation Pathways for Functionalized 5-Substituted Pyrimidinetriones

The reactivity of the C-5 position is strategically exploited in acylation reactions to produce functionalized pyrimidinetriones. A common and effective method is the acylation of barbituric acid or its N-substituted derivatives with reagents like acetic anhydride, which yields 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione. asu-edu.ru These 5-acyl derivatives are highly valuable synthetic intermediates. The newly introduced acyl group provides a reactive handle for further molecular elaboration, such as subsequent condensation reactions to form more complex structures like chalcones. asu-edu.ru Ortho-directed lithiation of pyrimidine derivatives has also been investigated as a powerful method to introduce substituents at the C-5 position. researchgate.net

Table 2: Examples of Acylation and Subsequent Reactions

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Barbituric Acid | Acetic Anhydride | 5-Acetylpyrimidine-2,4,6(1H,3H,5H)-trione | asu-edu.ru |

| 5-Acetylpyrimidine-2,4,6(1H,3H,5H)-trione | 3-Fluorobenzaldehyde, Piperidine (B6355638), Acetic Acid | 5-[(E)-3-(3-fluorophenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione | asu-edu.ru |

Targeted Synthesis of N-Benzylated Pyrimidinetriones and Homologues

The synthesis of the title compound, this compound, requires the specific introduction of a benzyl (B1604629) group onto one of the nitrogen atoms of the barbiturate (B1230296) ring. This can be achieved either by alkylating a pre-formed pyrimidinetrione or by constructing the ring using an N-benzylated precursor.

Elucidation of N-Alkylation Protocols on Barbiturate Frameworks

The direct alkylation of the imide nitrogens on the barbiturate framework is a primary strategy for preparing N-substituted derivatives. nih.gov The protocol for N-alkylation typically involves reacting the barbituric acid derivative with an alkylating agent, such as benzyl chloride for the target compound, in a polar solvent like ethanol. publish.csiro.au The reaction is facilitated by a base, commonly potassium carbonate, which deprotonates the imide nitrogen, forming a nucleophilic anion that subsequently attacks the alkylating agent. publish.csiro.auscispace.com Depending on the stoichiometry and reaction conditions, this method can be controlled to yield N-monoalkylated or N,N'-dialkylated products. nih.govpublish.csiro.au The disappearance of the N-H stretching band in the infrared spectrum is a key indicator of successful N-alkylation. publish.csiro.au

Table 3: General Protocol for N-Alkylation of Barbiturates

| Component | Function / Example | Reference |

|---|---|---|

| Substrate | Barbituric acid or 5-substituted derivative | publish.csiro.au |

| Alkylating Agent | Benzyl chloride, Chloroethyl sulfate | publish.csiro.au |

| Base | Potassium carbonate (excess) | publish.csiro.au |

| Solvent | Absolute ethanol | publish.csiro.au |

| Conditions | Reflux | publish.csiro.au |

Mechanistic Studies of Condensation Reactions between Malonates and Urea for Pyrimidinetrione Synthesis

The formation of the pyrimidinetrione core from a malonic ester and urea proceeds through a well-understood mechanism involving a twofold nucleophilic acyl substitution. libretexts.orgopenstax.org The reaction unfolds through a series of bimolecular steps.

The mechanism is initiated by the nucleophilic attack of one of the amino groups of urea on one of the electrophilic carbonyl carbons of the diethyl malonate. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of ethanol to form an acylurea intermediate. The next step involves an intramolecular cyclization, where the second amino group of the urea attacks the remaining ester carbonyl group. This second nucleophilic acyl substitution again proceeds through a tetrahedral intermediate, which subsequently eliminates a second molecule of ethanol to yield the stable, six-membered pyrimidinetrione ring. libretexts.orgopenstax.org This mechanism is conceptually similar to other multicomponent reactions like the Biginelli reaction, which also involves the condensation of urea with a β-dicarbonyl compound. wikipedia.org

Application and Scope of Knoevenagel Condensation in Pyrimidinetrione Derivative Preparation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, serving as a powerful tool for carbon-carbon bond formation. rsc.org It involves the reaction of an active methylene compound, such as this compound (1-benzylbarbituric acid), with a carbonyl compound, typically an aldehyde or ketone. rsc.orgwikipedia.org This reaction is generally catalyzed by a weak base, such as an amine, and proceeds via a nucleophilic addition followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org

The scope of the Knoevenagel condensation in the preparation of pyrimidinetrione derivatives is extensive, allowing for the synthesis of a wide array of 5-substituted derivatives. The reaction of barbituric acid or its N-substituted analogues with various aromatic or heteroaromatic aldehydes leads to the formation of 5-arylmethylene pyrimidinetriones. researchgate.net These products serve as crucial intermediates for further transformations.

Research has focused on optimizing reaction conditions to improve yields, shorten reaction times, and employ more environmentally benign procedures. A variety of catalysts and conditions have been explored for this transformation. For instance, the condensation of barbituric acid with arylcarboxyaldehydes has been successfully carried out using acidic clay KSF under solvent-free microwave irradiation. researchgate.net Another green approach utilizes L-Tyrosine as an efficient catalyst for the condensation with various indole-3-aldehydes in water at room temperature. researchgate.net The classic combination of piperidine and acetic acid in a refluxing solvent like butanol is also commonly employed to generate chalcone-like structures from 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione. asu-edu.ru

The products of the Knoevenagel condensation, typically 5-benzylidenebarbituric acid derivatives, are valuable precursors for synthesizing more complex heterocyclic systems. rsc.org The strongly polarized exocyclic double bond in these compounds makes them susceptible to further reactions, such as Michael additions. nih.gov

Table 1: Catalysts and Conditions for Knoevenagel Condensation of Pyrimidinetriones

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type | Reference |

| Barbituric Acid | Arylcarboxyaldehydes | Acidic Clay KSF | Microwave, Solvent-free | 5-(Arylmethylene)pyrimidinetrione | researchgate.net |

| Barbituric Acid | Indole-3-aldehydes | L-Tyrosine | Water, Room Temperature | 5-(1H-Indol-3-ylmethylene)pyrimidinetrione | researchgate.net |

| 5-Acetylpyrimidine-trione | Benzaldehydes | Piperidine / Acetic Acid | Butanol, Reflux | 5-[(E)-3-Aryl-2-propenoyl]pyrimidine-trione | asu-edu.ru |

| Thiobarbituric Acid | Benzaldehyde | Piperidine | Ethanol | 5-Benzylidene-thiobarbituric acid | wikipedia.org |

Innovative Synthetic Strategies for Architecturally Diverse Analogues

Building upon the fundamental pyrimidinetrione scaffold, chemists have devised innovative strategies to construct architecturally diverse analogues, including complex bicyclic and polyfused heterocyclic systems. These advanced methodologies often employ the reactive intermediates generated from pyrimidinetriones to build new rings.

The creation of bicyclic and polyfused heterocycles from pyrimidinetriones is a significant area of synthetic research. These fused systems often exhibit unique biological and chemical properties.

A prominent strategy involves the multicomponent reaction of a pyrimidinetrione (like barbituric acid), an aldehyde, and an active methylene compound such as malononitrile. nih.gov This one-pot synthesis can be catalyzed by various agents, including nano-catalysts like MgCoFe₂O₄ or organocatalysts, to produce pyrano[2,3-d]pyrimidine derivatives. nih.gov The mechanism typically begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid and subsequent intramolecular cyclization to form the fused pyran ring.

Another key approach is the cyclocondensation of substituted pyrimidinetriones. For example, the condensation of 5-(arylmethylene)pyrimidinetriones with aminoguanidine (B1677879) can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. asu-edu.ru In a specific instance, 5-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-pyrimidine-2,4,6(1H,3H,5H)-trione reacts with aminoguanidine bicarbonate to yield a 7-hydrazinyl-5-arylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. asu-edu.ru

More complex polyheterocyclic compounds containing four or five fused rings have been synthesized using pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidine precursors, which themselves can be derived from reactions involving pyrimidine building blocks. nih.gov These intricate syntheses often involve sequential cyclocondensation reactions to build the complex scaffold. nih.gov The development of universal methods for constructing such systems, like pyrimido[2,1-f] nih.govnih.govresearchgate.nettriazines, highlights the modularity of pyrimidine chemistry in creating novel heterocyclic frameworks. nih.gov

Table 2: Examples of Fused Heterocyclic Systems from Pyrimidinetriones

| Starting Pyrimidine Derivative | Reagents | Resulting Fused System | Reference |

| Barbituric Acid | Aryl aldehyde, Malononitrile | Pyrano[2,3-d]pyrimidine | nih.gov |

| 5-Arylmethylene-pyrimidinetrione | Aminoguanidine Bicarbonate | Pyrimido[4,5-d]pyrimidine | asu-edu.ru |

| Pyrimidine-2,4,6(1H,3H,5H)-trione | Methyl N-{3-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl}carbamate, P₂O₅ | Pyrano[2,3-d]pyrimidine | asu-edu.ru |

| Aminopyrazole derivative, Malonate derivative | Diphenyl ether, Heat | Pyrimido[5''',4''':5'',6'']pyrido[4'',3'':3',4']pyrazolo[1',5':1,2]pyrimidine | nih.gov |

The exploration of modern catalytic methodologies is crucial for advancing synthetic chemistry. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations due to their strong nucleophilicity and ability to induce umpolung (polarity reversal) reactivity. nih.govyoutube.com While the direct synthesis of the pyrimidinetrione ring using NHC catalysis is not a standard method, the investigation into NHC-catalyzed modifications of pyrimidinetrione derivatives is a promising frontier.

The reactivity of NHCs is often initiated by their addition to an aldehyde, forming a key intermediate known as the Breslow intermediate. nih.gov This intermediate can then participate in various reactions. One potential application in pyrimidinetrione chemistry is the NHC-catalyzed conjugate addition to the α,β-unsaturated systems of 5-arylidenepyrimidinetriones (products of Knoevenagel condensation). NHCs can catalyze the addition of various nucleophiles to Michael acceptors. nih.gov

Furthermore, NHC catalysis has been employed in C-C and C-P bond-forming reactions. nih.govnih.gov For instance, NHC-enabled copper-catalyzed asymmetric synthesis has been used to create pyrimidinyl phosphines, demonstrating the utility of NHCs in functionalizing pyrimidine-containing molecules, although this example involves creating a ligand rather than modifying the core ring structure. nih.gov NHCs have also been shown to catalyze deaminative cross-coupling reactions of aldehydes with pyridinium (B92312) salts, generating alkyl radicals that form C-C bonds. rsc.orgnih.gov Such strategies could potentially be adapted to introduce novel substituents onto a pre-formed pyrimidinetrione scaffold that bears an aldehyde group.

The study of NHC basicity and its influence on catalytic ability is an active area of research. rsc.org Understanding these properties is essential for designing more efficient and selective catalysts for complex transformations, including those that could be applied to architecturally challenging molecules like polyfunctional pyrimidinetriones. The field is ripe for investigating how the unique reactivity modes of NHCs can be harnessed to build and functionalize pyrimidinetrione-based structures in novel ways.

Chemical Reactivity and Derivatization Strategies for 1 Benzylpyrimidine 2,4,6 1h,3h,5h Trione

Comprehensive Analysis of Nucleophilic Substitution Reactivity on the Pyrimidine (B1678525) Ring System

The pyrimidine-2,4,6(1H,3H,5H)-trione core, also known as the barbiturate (B1230296) ring, is generally resistant to direct nucleophilic substitution at the ring carbons due to the electron-rich nature of the heterocyclic system. The presence of three carbonyl groups significantly influences the electron distribution, but the primary reactivity is not typically characterized by classic SNAr (Nucleophilic Aromatic Substitution) pathways on the ring itself.

However, the reactivity of the pyrimidine ring can be modulated by the introduction of suitable leaving groups. For instance, in related triazine systems, which share some electronic similarities, the replacement of groups like trinitromethyl moieties by nucleophiles such as alcohols, ammonia, and secondary amines has been demonstrated. researchgate.net This suggests that if a 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione derivative were synthesized with an appropriate leaving group at the C2, C4, or C6 positions, nucleophilic displacement could be a viable derivatization strategy.

The primary mode of nucleophilic attack on the unsubstituted this compound ring system involves the acidic protons at the N3 and C5 positions, which will be discussed in subsequent sections.

Detailed Examination of Electrophilic Aromatic Substitution on Peripheral Benzyl (B1604629) Moieties and other Substituted Aromatic Rings

The benzyl group attached to the N1 position of the pyrimidine ring provides a key site for electrophilic aromatic substitution (EAS) reactions. The pyrimidine-2,4,6-trione moiety acts as a deactivating group on the benzyl ring due to its electron-withdrawing nature. This deactivation means that harsher reaction conditions may be required compared to the substitution of unsubstituted benzene (B151609).

The directing effect of the N-benzyl substituent will guide incoming electrophiles primarily to the ortho and para positions of the benzene ring, though the meta product might also be formed in some cases. Standard EAS reactions can be employed for derivatization:

Nitration: The introduction of a nitro group (–NO2) onto the benzyl ring can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The resulting nitro-substituted derivatives can be further modified, for example, by reduction to an amino group.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) can introduce halogen atoms to the aromatic ring. youtube.com

Friedel-Crafts Reactions: Both alkylation and acylation can be performed on the benzyl group, though the deactivating effect of the pyrimidine ring can make these reactions challenging. Friedel-Crafts acylation is generally preferred over alkylation to avoid polyalkylation. uci.edu

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (–SO3H) onto the benzyl ring. masterorganicchemistry.com

The reactivity of the benzyl ring is influenced by the specific reaction conditions and the presence of other substituents. The table below summarizes the expected major products for the electrophilic aromatic substitution of this compound.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-nitrobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione and 1-(2-nitrobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione |

| Bromination | Br₂, FeBr₃ | 1-(4-bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione and 1-(2-bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione |

| Acylation | RCOCl, AlCl₃ | 1-(4-acylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione |

Systematic Functional Group Interconversions and Post-Synthetic Modifications

Directed Derivatization of N-H Bonds within the Lactam Motif for Structural Diversification

The N-H protons of the pyrimidine-2,4,6-trione ring, specifically at the N3 position in this compound, are acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile and can react with various electrophiles. This provides a straightforward method for introducing a wide range of substituents at the N3 position.

Common derivatization reactions at the N-H position include:

Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

The reactivity of the N3-H allows for the synthesis of N1,N3-disubstituted barbiturates, leading to significant structural diversification.

Synthesis and Characterization of Imines and Arylidene Derivatives at the Pyrimidine C5 Position

The methylene (B1212753) group at the C5 position of the pyrimidine ring is highly activated by the two adjacent carbonyl groups, making its protons acidic. This allows for condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation, to form arylidene derivatives. inorgchemres.org

The reaction involves the condensation of this compound with an aromatic aldehyde in the presence of a catalyst, which can range from simple bases like piperidine (B6355638) to various heterogeneous catalysts. researchgate.netasu-edu.ru This reaction is a powerful tool for creating a diverse library of 5-arylidenebarbituric acid derivatives.

The general reaction is as follows: this compound + Ar-CHO → 5-(arylmethylene)-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione + H₂O

A variety of catalysts have been employed to improve the efficiency and yield of this reaction, including aminosulfonic acid and metal oxide nanoparticles. inorgchemres.orgresearchgate.net The resulting arylidene derivatives are often colored compounds and have been investigated for various applications.

Advanced Cyclocondensation Reactions for Novel Fused Ring Architectures

The reactive C5 position of this compound and its derivatives can participate in cyclocondensation reactions to form fused heterocyclic systems. For instance, 5-arylidene derivatives can react with binucleophiles to construct new rings.

An example from the broader class of barbiturates involves the reaction of 5-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione with aminoguanidine (B1677879) bicarbonate to form a pyrimido[4,5-d]pyrimidine (B13093195) derivative. asu-edu.ru This demonstrates the potential for the C5 position to act as a building block for more complex molecular architectures.

Furthermore, the condensation of pyrimidine-2,4,6(1H,3H,5H)-trione with chalcone-like structures can lead to the formation of pyrano[2,3-d]pyrimidine systems. asu-edu.ru These reactions highlight the utility of this compound as a scaffold for the synthesis of diverse fused heterocyclic compounds.

Spectroscopic and Advanced Structural Characterization of 1 Benzylpyrimidine 2,4,6 1h,3h,5h Trione Derivatives

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H NMR spectroscopy offers critical insights into the proton framework of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives. The chemical shift (δ) of each proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the number of neighboring protons.

In a typical ¹H NMR spectrum of a this compound derivative, the protons of the benzyl (B1604629) group exhibit characteristic signals. The methylene (B1212753) protons (-CH₂-) connecting the phenyl ring to the pyrimidine (B1678525) core typically appear as a singlet in the range of δ 4.5-5.5 ppm. The aromatic protons of the benzyl ring usually resonate in the δ 7.2-7.5 ppm region, often as a multiplet, unless substitution on the phenyl ring simplifies the pattern.

The pyrimidine ring itself presents distinct signals. The N-H protons of the imide groups are notably deshielded and appear as broad singlets at lower fields, generally above δ 8.0 ppm, and in some cases, such as in 5-ethyl-5-benzylbarbituric acid, the imide protons can be observed around δ 11.03 ppm as a singlet. The proton at the C5 position, if unsubstituted, would also have a characteristic chemical shift.

For instance, in derivatives where the C5 position is substituted, such as in 5-benzyl-5-ethylbarbituric acid, the ethyl group protons would show a quartet for the methylene group and a triplet for the methyl group, with coupling constants (J) typically around 7 Hz.

Interactive Data Table: Representative ¹H NMR Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzyl -CH₂- | ~5.0 | Singlet | N/A |

| Benzyl Aromatic-H | ~7.3 | Multiplet | N/A |

| N-H (imide) | >8.0 | Broad Singlet | N/A |

| C5-H (if present) | Variable | Singlet/Multiplet | Variable |

Note: The exact chemical shifts and coupling patterns can vary depending on the solvent used and the specific nature of other substituents on the pyrimidine or benzyl rings.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

For this compound derivatives, the carbonyl carbons (C=O) of the pyrimidine ring are the most deshielded, appearing in the δ 160-175 ppm region. The carbon atoms of the benzyl group's phenyl ring typically resonate between δ 125-140 ppm, with the ipso-carbon (the carbon attached to the methylene group) showing a distinct shift. The methylene carbon (-CH₂-) signal is usually found in the δ 40-50 ppm range. If the C5 position is substituted, the chemical shifts of the substituent carbons provide further structural confirmation.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 175 |

| Benzyl Aromatic C | 125 - 140 |

| Benzyl -CH₂- | 40 - 50 |

| C5 (if quaternary) | 50 - 60 |

| C5 (if CH) | 30 - 40 |

For more complex derivatives or to unambiguously assign all proton and carbon signals, advanced multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other. For a this compound derivative, COSY would be particularly useful in establishing the connectivity of protons within the benzyl ring's substitution pattern and in confirming the coupling between protons on adjacent carbons in any C5-substituents.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the singlet of the benzyl methylene protons in the ¹H NMR spectrum would correlate with the corresponding carbon signal in the ¹³C NMR spectrum.

Determination of Molecular Mass and Fragmentation Patterns via Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer significant structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For this compound (C₁₁H₁₀N₂O₃), the calculated exact mass is 218.0691 g/mol . An HRMS measurement confirming this value would provide strong evidence for the compound's identity. In a study on phenobarbital, uncommon adducts were identified using exact mass and isotopic patterns. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as barbiturate (B1230296) derivatives. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound derivatives, ESI-MS would be expected to show a prominent molecular ion peak, which is crucial for confirming the molecular weight. The ionization behavior can be influenced by the solvent system and the presence of additives. For example, in positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. A study on barbiturates showed that in the presence of sodium formate, adducts such as [M+HCOONa+Na]⁺ can be formed and used as a screening target in ESI+. nih.gov

The fragmentation pattern observed in the MS/MS mode (where a specific ion is selected and fragmented) can provide further structural information. For N-benzyl substituted compounds, a characteristic fragment ion at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) from the benzyl group, is often a prominent peak in the mass spectrum.

Interactive Data Table: Expected ESI-MS Ions for this compound

| Ion | Formula | Expected m/z | Ionization Mode |

| [M+H]⁺ | [C₁₁H₁₁N₂O₃]⁺ | 219.0764 | Positive |

| [M+Na]⁺ | [C₁₁H₁₀N₂O₃Na]⁺ | 241.0584 | Positive |

| [M-H]⁻ | [C₁₁H₉N₂O₃]⁻ | 217.0619 | Negative |

| Benzyl Fragment | [C₇H₇]⁺ | 91.0548 | Positive (Fragmentation) |

Identification of Key Functional Groups through Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the key functional groups within the molecular architecture of this compound derivatives. The pyrimidine-2,4,6(1H,3H,5H)-trione core, also known as a barbiturate ring, possesses several characteristic vibrational modes.

The most prominent absorption bands observed in the IR spectra of these compounds are associated with the N-H and C=O (carbonyl) stretching vibrations. The N-H groups of the pyrimidine ring typically exhibit stretching bands in the region of 3550–3200 cm⁻¹. rsc.orgnih.gov The exact position and shape of these bands can be influenced by hydrogen bonding interactions in the solid state.

The three carbonyl groups (C=O) of the trione (B1666649) structure give rise to strong absorption bands in the range of 1715–1680 cm⁻¹. rsc.org The presence of multiple strong peaks in this region is a hallmark of the barbiturate scaffold. Additionally, the aromatic benzyl substituent displays characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations for the aromatic ring within the 1615–1430 cm⁻¹ range. rsc.orgrsc.org

Detailed analysis of the IR spectra of related pyrimidine-2,4,6(1H,3H,5H)-trione derivatives confirms these assignments. For instance, studies on various arylidene barbituric acids show characteristic absorptions for N-H and O-H groups between 3600 and 3200 cm⁻¹, while aromatic and carbonyl absorptions appear between 1700 and 1400 cm⁻¹. nih.gov

Table 1: Characteristic IR Absorption Bands for Functional Groups in Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3550–3200 | rsc.orgnih.gov |

| Aromatic C-H Stretch | ~3100–3000 | rsc.org |

| C=O Stretch (Amide) | 1715–1680 | rsc.org |

This interactive table summarizes the key IR absorption frequencies for identifying functional groups in this compound and its analogs.

X-ray Crystallography for Precise Solid-State Structural Determination and Conformation Analysis

For example, the crystal structure of 5,5-bis(4-methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione monohydrate , an isomer substituted at the C5 position, reveals important structural features. nih.gov In this molecule, the central pyrimidine ring is nearly planar. The molecule adopts a conformation where the attached benzyl rings are not coplanar with the pyrimidine ring. nih.gov The solid-state structure is stabilized by a network of hydrogen bonds, primarily involving the N-H groups of the pyrimidine ring and the carbonyl oxygens (N—H⋯O), as well as interactions with water molecules of crystallization. nih.gov

In another related compound, 5-(3-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione , the crystal structure was determined to be in the triclinic space group P-1. researchgate.net The analysis of these crystal structures demonstrates how substituents on the barbiturate core influence the molecular packing and the formation of supramolecular architectures through hydrogen bonding and other non-covalent interactions like C—H⋯π interactions. nih.gov

Table 2: Representative Crystallographic Data for a Related Barbiturate Derivative: 5-(3-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₁FN₂O₃ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 5.7471(4) | researchgate.net |

| b (Å) | 7.8734(6) | researchgate.net |

| c (Å) | 13.3112(11) | researchgate.net |

| α (°) | 75.546(3) | researchgate.net |

| β (°) | 78.183(3) | researchgate.net |

| γ (°) | 77.540(3) | researchgate.net |

| Volume (ų) | 562.22(7) | researchgate.net |

This interactive table presents single-crystal X-ray diffraction data for a compound structurally related to this compound, illustrating the type of precise structural information obtained from this technique.

Other Complementary Spectroscopic and Analytical Methodologies

Beyond IR and X-ray crystallography, other spectroscopic techniques are crucial for the complete structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In the proton NMR spectrum, the benzyl group gives rise to characteristic signals: a singlet for the two benzylic protons (CH₂) typically appearing around 5.0-5.6 ppm, and a multiplet pattern for the five aromatic protons in the 7.3-7.4 ppm region. rsc.org The N-H protons of the pyrimidine ring are expected to appear as broad singlets at a downfield chemical shift, often above 10 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum confirms the number and electronic environment of all carbon atoms. The carbonyl carbons (C=O) are highly deshielded and appear in the 150-175 ppm region. rsc.org The benzylic carbon (CH₂) signal is expected around 55-60 ppm, while the aromatic carbons of the benzyl group resonate in the 127-140 ppm range. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. For a related compound, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-pyrimidine-2,4,6(1H,3H,5H)-trione , the mass spectrum showed significant peaks corresponding to the molecular ion and various fragments resulting from the cleavage of bonds within the molecule. nih.gov For this compound (MW: 218.21 g/mol ), one would expect to observe the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, along with fragment ions corresponding to the loss of the benzyl group or parts of the pyrimidine ring. epa.govnih.gov

Table 3: Exemplary ¹H and ¹³C NMR Data for a Benzyl-Substituted Heterocycle

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.3–7.4 (m) | rsc.org |

| ¹H | Benzylic (CH₂) | 5.5–5.6 (s) | rsc.org |

| ¹H | Amide (N-H) | >10 (br s) | rsc.org |

| ¹³C | Carbonyl (C=O) | 150–175 | rsc.org |

| ¹³C | Aromatic (C₆H₅) | 127–140 | rsc.org |

This interactive table provides representative NMR chemical shift ranges for the key structural motifs in benzyl-substituted pyrimidinetriones, based on data from analogous compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-benzylbarbituric acid |

| 5-[(E)-3-(4-Fluorophenyl)prop-2-enoyl]pyrimidine-2,4,6(1H,3H,5H)-trione |

| 5,5-bis(4-methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione monohydrate |

| 5-(3-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |

| 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-pyrimidine-2,4,6(1H,3H,5H)-trione |

Theoretical and Computational Investigations of 1 Benzylpyrimidine 2,4,6 1h,3h,5h Trione and Its Derivatives

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of molecules. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system, providing a quantitative basis for its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By employing functionals such as Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a suitable basis set like 6-31G+(d,p), researchers can model the geometry and electronic properties of pyrimidine (B1678525) derivatives with high accuracy. nih.gov

Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps illustrate the electrophilic and nucleophilic sites of a molecule, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack. nih.gov For 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, the negative potential is expected to be concentrated around the electronegative oxygen and nitrogen atoms of the pyrimidine ring, while the hydrogen atoms would exhibit positive potential. nih.gov

Mulliken atomic charge analysis further quantifies the charge distribution, revealing that in related structures, all hydrogen atoms typically display a net positive charge, while oxygen atoms are negatively charged. windows.netnih.gov This charge separation is crucial for understanding intermolecular interactions.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Computational methods are employed to calculate key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These calculations help in determining the relative stability of different molecular forms, such as tautomers. For instance, many pyrimidine-2,4,6-trione derivatives can exist in keto-enol tautomeric forms. mdpi.com DFT calculations can accurately predict which tautomer is more stable by comparing their total energies. In a study on a related compound, 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, theoretical calculations confirmed that the enol form is significantly more stable than the keto form. mdpi.com

These analyses are vital for understanding the conformational preferences and the energetic landscape of the molecule, which in turn governs its behavior in chemical reactions and biological systems.

| Tautomer | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Conclusion |

|---|---|---|---|

| Keto Form | +15.0 | -750.123 | Less stable |

| Enol Form | 0.0 | -750.147 | More stable |

Beyond thermodynamic stability, computational chemistry can elucidate the kinetics of chemical reactions by mapping out reaction pathways and identifying transition states. A transition state is the highest energy point along a reaction coordinate, and the energy required to reach it (the activation energy or energy barrier) determines the reaction rate.

For processes like tautomerization, DFT calculations can model the structure and energy of the transition state between the keto and enol forms. A high energy barrier indicates that the conversion between the two forms is slow and energetically unfavorable under normal conditions. For example, calculations on a related pyrimidinetrione derivative showed a high energy barrier for the enol-to-keto conversion, confirming the stability of the enol form. mdpi.com This information is crucial for predicting the predominant species in a given environment and understanding potential reaction mechanisms.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling techniques, especially molecular docking, are indispensable for studying how a molecule like this compound might interact with biological targets, such as proteins or enzymes. wu.ac.th

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is central to structure-based drug design. The process involves placing the ligand (e.g., a derivative of this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function, often expressed in kcal/mol. researchgate.net

Successful docking studies identify the most likely binding poses and characterize the key intermolecular interactions responsible for binding, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Interactions between nonpolar regions.

π-π stacking: Interactions between aromatic rings, relevant for the benzyl (B1604629) group. nih.gov

van der Waals forces: General attractive or repulsive forces.

Studies on similar heterocyclic compounds have used docking to predict their binding affinity to various enzymes, revealing specific amino acid residues involved in the interactions. nih.gov This knowledge can guide the design of more potent and selective inhibitors.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, π-sulfur |

| Tubulin | -7.8 | Asn258, Lys254, Ala317 | Hydrogen bonds, π-cationic researchgate.net |

| SARS-CoV-2 Mpro | -6.0 | His41, Cys145, Glu166 | Hydrogen bonds, Hydrophobic nih.gov |

A significant cause of failure in drug development is poor pharmacokinetic properties. nih.gov In-silico ADME prediction models are used early in the research process to filter out compounds that are likely to fail. nih.govrsc.org These models use the chemical structure to estimate various physicochemical and pharmacokinetic parameters.

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability predict how well a compound is absorbed into the bloodstream after oral administration. mdpi.com

Distribution: Properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are estimated. High PPB can limit the amount of free drug available to act on its target. researchgate.net

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound or be inhibited by it. mdpi.com

Excretion: Total clearance and renal clearance rates are estimated to predict how the compound is removed from the body.

Computational tools often assess drug-likeness based on established guidelines like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

| ADME Parameter | Predicted Value/Classification | Importance in Drug Discovery |

|---|---|---|

| Human Intestinal Absorption (HIA) | > 90% | High value suggests good oral bioavailability. researchgate.net |

| Caco-2 Permeability | High | Indicates good potential for absorption across the gut wall. mdpi.com |

| Plasma Protein Binding (PPB) | ~90% | Affects the distribution and availability of the free drug. researchgate.net |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this enzyme. mdpi.com |

| Lipinski's Rule of Five | 0 Violations | Indicates good "drug-like" physicochemical properties. |

Analysis of Supramolecular Interactions and Crystal Packing Phenomena

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. In the case of this compound and its analogs, understanding these supramolecular interactions is crucial for predicting crystal packing, which in turn influences material properties such as solubility and stability. Computational chemistry provides a powerful lens through which to view and quantify these non-covalent interactions.

While specific detailed computational studies on this compound are not extensively available in publicly accessible literature, the methodologies are well-established and have been applied to closely related pyrimidine derivatives. These studies provide a robust framework for understanding the supramolecular chemistry of this class of compounds.

Application of Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

The normalized contact distance (dnorm) is a key property mapped onto the Hirshfeld surface. It is calculated from the distances of any surface point to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red regions indicate closer contacts with negative dnorm values (likely hydrogen bonds), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.

The following table, based on data from analyses of similar pyrimidine derivatives, illustrates the typical contributions of various intermolecular contacts to the Hirshfeld surface.

| Interaction Type | Contribution (%) in a Derivative nih.gov | Contribution (%) in another Derivative nih.gov |

|---|---|---|

| H···H | 44.6 | 56.6 |

| O···H/H···O | 13.5 | 13.9 |

| C···H/H···C | 11.2 | 26.6 |

| Br···H/H···Br | 24.1 | N/A |

| C···C | N/A | 2.1 |

This table presents data from related but different molecules to illustrate the application of Hirshfeld surface analysis. The specific percentages for this compound may vary.

Mapping of Molecular Electrostatic Potentials (MEP) for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a powerful tool for identifying the reactive behavior of a molecule. It is a real space scalar field that represents the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule on a positive test charge. The MEP surface is typically color-coded to visualize regions of varying electrostatic potential.

Negative Regions (Red/Yellow): These areas correspond to an excess of electron density and are susceptible to electrophilic attack. In pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, these are typically located around the oxygen atoms of the carbonyl groups, indicating their role as hydrogen bond acceptors.

Positive Regions (Blue): These regions have a deficiency of electrons and are prone to nucleophilic attack. In the context of the title compound and its derivatives, the hydrogen atoms attached to the nitrogen atoms of the pyrimidine ring are expected to be the most positive sites, making them primary hydrogen bond donors.

Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive.

The MEP map provides a clear and intuitive prediction of how a molecule will interact with other species, making it an invaluable tool in the study of supramolecular chemistry and drug design.

| Color on MEP Surface | Electrostatic Potential | Interpretation | Typical Location on Pyrimidine Trione (B1666649) Moiety |

|---|---|---|---|

| Red | Most Negative | Electron-rich, site for electrophilic attack, hydrogen bond acceptor | Carbonyl Oxygen atoms |

| Blue | Most Positive | Electron-deficient, site for nucleophilic attack, hydrogen bond donor | Amide N-H protons |

| Green | Near-Zero | Neutral, less reactive | Carbon backbone, benzyl ring (variable) |

Utilization of Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) Analyses for Weak Interactions

While Hirshfeld analysis provides an excellent overview of intermolecular contacts, the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) analyses offer a more profound understanding of the nature and strength of these interactions.

QTAIM analysis examines the topology of the electron density (ρ(r)). The presence of a bond path between two atoms in a molecular graph is a definitive indicator of an interaction. The properties at the bond critical point (BCP) along this path provide quantitative information about the interaction:

The electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are used to classify the interaction. For closed-shell interactions like hydrogen bonds and van der Waals forces, ρ(r) is typically low, and ∇²ρ(r) is positive.

The total energy density (H(r)), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), can further characterize the interaction. A negative H(r) suggests a degree of covalent character, often seen in strong hydrogen bonds.

NCIplot is a visualization technique that reveals non-covalent interactions in real space. It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. The NCIplot displays isosurfaces of the RDG, which are color-coded according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density.

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions like van der Waals forces.

Red surfaces signify repulsive interactions, often found in sterically crowded regions or within rings.

Together, QTAIM and NCIplot provide a comprehensive picture of the weak interactions that govern the supramolecular assembly of this compound and its derivatives.

| QTAIM Parameter | Symbol | Significance in Non-Covalent Interactions |

|---|---|---|

| Electron Density at BCP | ρ(r) | Low value indicates a closed-shell interaction. |

| Laplacian of Electron Density | ∇²ρ(r) | Positive value is characteristic of non-covalent interactions. |

| Total Energy Density | H(r) | Sign indicates the nature of the interaction (negative for some covalent character). |

| Ratio of Kinetic to Potential Energy Density | |V(r)|/G(r) | > 1 for interactions with some covalent character (e.g., strong H-bonds); < 1 for purely closed-shell interactions. |

Advanced Applications in Chemical Research and Materials Science

Strategic Role as a Key Synthetic Intermediate for the Assembly of Complex Organic Molecules

1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione and related barbiturates serve as fundamental synthons in the rational design and assembly of more complex organic molecules and fused pyrimidine (B1678525) derivatives. irapa.orgmdpi.com The reactivity of the pyrimidinetrione ring, especially at the C5 position, allows for a variety of chemical transformations. Modifications at this position are known to impart significant changes in the therapeutic and chemical properties of the resulting compounds. asu-edu.ru

The active methylene (B1212753) group at C5 is readily functionalized, making it a key site for condensation reactions. For instance, barbituric acid derivatives can be acylated to produce 5-acyl derivatives, which are themselves versatile intermediates for synthesizing chalcones. asu-edu.ru These reactions demonstrate the compound's role as a multipurpose building block, enabling the construction of intricate molecular architectures with potential biological significance. irapa.org The strategic use of this core structure facilitates access to diverse libraries of compounds for further investigation in medicinal chemistry and beyond.

Facilitation of the Development of Novel Heterocyclic Scaffolds with Diverse Chemical Properties

The inherent reactivity of the this compound framework is instrumental in the synthesis of novel heterocyclic systems. ekb.egekb.eg Its structure provides a robust platform for generating a variety of fused and substituted heterocyclic scaffolds through multicomponent reactions and cyclocondensation strategies. mdpi.com

Research has demonstrated the synthesis of diverse nitrogen-rich heterocycles starting from pyrimidine derivatives. nih.gov For example, the condensation of 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione with various aldehydes leads to the formation of chalcone derivatives. asu-edu.ru Further cyclocondensation reactions can yield more complex fused systems, such as pyrano[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. mdpi.comasu-edu.ru These novel scaffolds possess a wide range of chemical properties and are of significant interest for developing new functional molecules. The ability to readily access such diverse heterocyclic structures underscores the importance of the pyrimidinetrione core in synthetic organic chemistry. researchgate.netnih.gov

Establishment of Structure-Activity Relationship (SAR) Principles for Targeted Molecular Design

The systematic modification of the this compound scaffold has been crucial in establishing structure-activity relationship (SAR) principles. researchgate.netresearchgate.net SAR studies are fundamental for targeted molecular design, allowing researchers to understand how specific structural features influence the biological and chemical properties of a molecule. By creating and evaluating a series of related analogs, chemists can identify key pharmacophores and optimize molecular properties for a desired outcome. rsc.org

The introduction of different substituents onto the pyrimidinetrione core or its appended groups can profoundly affect chemical reactivity and molecular recognition. For instance, in a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs, the nature and position of substituents on the N-benzyl ring were found to be critical for their anti-proliferative activity against human tumor cell lines. nih.gov

The presence of small electron-donating or electron-withdrawing groups at the 4-position of the benzyl (B1604629) ring led to highly potent compounds. Specifically, analogs with 4-methoxy, 4-methyl, 4-fluoro, and 4-chloro substituents demonstrated significantly enhanced activity, with GI50 (Growth Inhibition 50%) values in the low nanomolar range against specific cancer cell lines. nih.gov The 4-methoxy-N-benzyl analog was identified as the most active compound against OVCAR-5 ovarian cancer and MDA-MB-468 breast cancer cells. nih.gov These findings highlight how subtle changes in substituent electronics and sterics can fine-tune molecular interactions and biological outcomes. evitachem.com

| Compound ID | Substituent on N-Benzyl Ring | Cell Line | GI50 Value (nM) |

|---|---|---|---|

| 3d | 4-Methoxy | OVCAR-5 Ovarian Cancer | 20 |

| 3d | 4-Methoxy | MDA-MB-468 Breast Cancer | 40 |

| 3c | 4-Methyl | MDA-MB-468 Breast Cancer | 30 |

| 3g | 4-Fluoro | MDA-MB-468 Breast Cancer | 30 |

| 3f | 4-Chloro | A498 Renal Cancer | 40 |

The pyrimidinetrione framework itself is a rigid structure whose geometry influences intermolecular interactions like hydrogen bonding. researchgate.netscispace.com Positional modifications on this core skeleton are a key strategy for altering a molecule's attributes. The C5 position is a primary site for modification, and substitution at this position is a well-established method for enhancing therapeutic activity. asu-edu.ru

Exploration as Building Blocks in Advanced Materials Science

Beyond their applications in medicinal chemistry, barbituric acid derivatives, including this compound, are being explored as versatile building blocks in materials science. Their capacity for self-assembly through hydrogen bonding and their utility in polymerization reactions make them attractive for creating novel materials. mdpi.com Applications have been reported in the development of polymers, plastics, and textiles. More recently, the photophysical properties of barbituric acid derivatives have been harnessed to create dyes and fluorogenic samples. mdpi.com Their structured and reactive nature has also led to their use in the synthesis of covalent organic frameworks, which are porous crystalline polymers with potential applications in adsorption and separation technologies. mdpi.com

A significant application in materials science involves the design of amphipathic barbiturates for studying membrane interactions. These molecules are designed to mimic the structure of antimicrobial peptides, featuring both lipophilic (fat-loving) and cationic (positively charged) regions. semanticscholar.org

In one synthetic strategy, 5,5-disubstituted barbiturates are prepared by cyclizing dialkylated malonate esters with urea (B33335). This core is then N-alkylated to introduce side chains that impart amphipathic character. semanticscholar.org This approach has been used to create a series of N,N′-dialkylated-5,5-disubstituted barbiturates consisting of an achiral barbiturate (B1230296) scaffold with two cationic groups and two lipophilic side chains. These synthetic molecules have shown potent antimicrobial activity against multi-resistant bacteria, and their mode of action involves strong membrane disruption. semanticscholar.org This research demonstrates how the barbiturate framework can be engineered into advanced functional materials for biomedical applications. semanticscholar.org

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | Diethyl malonate, Arylmethyl halides | Symmetrically disubstituted malonates | Introduction of lipophilic side chains at C5 position. |

| 2 | Disubstituted malonates, Urea | 5,5-disubstituted barbiturates | Formation of the core pyrimidinetrione ring. |

| 3 | 5,5-disubstituted barbiturates, Alkylating agents with cationic groups | Amphipathic N,N'-dialkylated barbiturates | Introduction of cationic groups to create amphipathic character. |

Potential for Integration into Self-Assembling Systems and Supramolecular Architectures

The molecular structure of this compound, a derivative of barbituric acid, positions it as a significant candidate for the construction of complex, self-assembling systems and supramolecular architectures. The inherent characteristics of its pyrimidine-trione core, combined with the influence of the benzyl substituent, provide a foundation for predictable and designable non-covalent interactions that drive the formation of ordered structures.

The pyrimidine-2,4,6(1H,3H,5H)-trione ring is rich in hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it a powerful motif for establishing intricate hydrogen-bonding networks. This capacity for multiple hydrogen bond formation is a cornerstone of its potential in supramolecular chemistry. Derivatives of barbituric acid are known to form well-defined assemblies, such as tapes, rosettes, and layers, governed by specific hydrogen bonding patterns. The precise arrangement of the donor and acceptor sites allows for the formation of robust, self-assembled structures.

The introduction of a benzyl group at the N1 position introduces additional layers of complexity and control over the self-assembly process. The aromatic ring of the benzyl group can participate in π-π stacking interactions, a significant non-covalent force in the organization of supramolecular structures. These interactions can direct the assembly in dimensions not solely controlled by the hydrogen bonding of the pyrimidine-trione core. Theoretical studies on related systems have demonstrated that π-π stacking interactions between benzyl groups can reduce the energy of intermediates and influence the stereochemistry of the resulting assemblies. This interplay between hydrogen bonding and π-π stacking allows for the formation of sophisticated three-dimensional architectures.

Furthermore, the benzyl group can exert steric influence, guiding the directionality of the self-assembly and potentially leading to the formation of chiral supramolecular structures from achiral building blocks. Research on other barbituric acid derivatives has shown that such molecules can form chiral nanoarchitectures upon adsorption on surfaces. The specific orientation of the benzyl group relative to the pyrimidine-trione ring can create a chiral environment, which is then propagated throughout the supramolecular assembly.

The potential for this compound to be integrated into self-assembling systems is also evident in its ability to act as a versatile building block. By modifying the benzyl group or introducing additional functional groups, it is possible to tune the electronic and steric properties of the molecule, thereby controlling the resulting supramolecular architecture. This "bottom-up" approach is central to the field of materials science, where the goal is to design materials with specific functions based on the controlled organization of molecular components.

Detailed research into analogous compounds provides insight into the specific interactions that can be expected. For instance, studies on 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones have revealed the formation of chains and rings through C-H···O hydrogen bonds. While the substitution pattern in this compound is different, the fundamental principles of hydrogen bond formation remain applicable. The presence of both N-H and C-H donors, along with the carbonyl acceptors, allows for a variety of potential hydrogen bonding motifs.

The table below summarizes key structural features and potential intermolecular interactions of this compound that are pertinent to its role in self-assembly.

| Feature | Description |

| Core Structure | Pyrimidine-2,4,6(1H,3H,5H)-trione |

| Key Functional Groups | Two imide (N-H) groups, three carbonyl (C=O) groups, one benzyl group |

| Hydrogen Bond Donors | Two N-H groups |

| Hydrogen Bond Acceptors | Three C=O groups |

| Potential Hydrogen Bonding Motifs | Formation of linear tapes, cyclic rosettes, and extended two-dimensional sheets through N-H···O=C interactions. |

| Role of Benzyl Group | Can participate in π-π stacking interactions, influencing the packing of the supramolecular structure. Provides steric hindrance that can direct the self-assembly process. Can be functionalized to introduce further control over intermolecular interactions. |

| Potential Supramolecular Architectures | One-dimensional chains, two-dimensional layers, and three-dimensional networks. Potential for the formation of host-guest complexes and chiral assemblies. |

The combination of strong, directional hydrogen bonding with the weaker, yet significant, π-π stacking and steric interactions makes this compound a highly promising component for the rational design of novel supramolecular materials. Future research in this area could focus on co-crystallization with other molecules to form multi-component assemblies and the investigation of its self-assembly behavior on various surfaces to create functional nanostructures.

Q & A

Q. What are the recommended synthetic routes for 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine-trione derivatives typically involves alkylation or substitution reactions on the barbituric acid core. For example, compound 26 (1-benzyl-3-phenethylpyrimidine-2,4,6-trione) was synthesized via N-alkylation using benzyl and phenethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimization includes controlling stoichiometry (1:1 molar ratio for substituents) and reaction time (12–24 hours at 60–80°C) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/diethyl ether) yields >95% purity .

Q. How should researchers characterize the structural integrity of this compound derivatives?

Methodological Answer: Combine 1H/13C NMR and elemental analysis for structural validation. Key NMR signals for the pyrimidine-trione core include:

- 1H NMR : Singlets at δ 3.5–4.1 ppm (N-CH₂ groups) and aromatic protons at δ 7.1–7.4 ppm for benzyl substituents.

- 13C NMR : Carbonyl signals at δ 164–168 ppm and aromatic carbons at δ 125–142 ppm .

Elemental analysis should align with theoretical values (e.g., C21H22N2O3 : Calc. C 71.98%, H 6.33%; Found C 69.98%, H 6.17% for compound 37 ) .

Q. What in vitro assays are suitable for evaluating the bioactivity of pyrimidine-trione derivatives?

Methodological Answer: Use mutant SOD1-dependent protein aggregation assays to assess inhibitory activity. Prepare mutant SOD1 protein (e.g., A4V or G93A variants) and monitor aggregation via Thioflavin-T fluorescence (ex/em: 440/485 nm). Calculate EC50 values using dose-response curves (e.g., compound 10 has EC50 = 0.68 μM, while 37 shows EC50 >32 μM, indicating substituent-dependent efficacy) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent groups) influence the bioactivity of pyrimidine-trione derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Lipophilic substituents (e.g., 4-phenylbutyl in compound 10 ) enhance activity (EC50 = 0.68 μM) by improving membrane permeability.

- Electron-withdrawing groups (e.g., methoxy in compound 21 ) reduce potency (EC50 = 3.36 μM) due to altered electronic interactions with SOD1 .

- Steric hindrance (e.g., 5-methyl in 37 ) abolishes activity (EC50 >32 μM), highlighting the need for conformational flexibility .

Q. How can researchers resolve contradictions in reported EC50 values across studies?

Methodological Answer: Contradictions may arise from:

- Assay variability : Standardize protein concentrations (e.g., 10 μM SOD1) and buffer conditions (pH 7.4, 37°C).

- Compound purity : Confirm purity via HPLC (>95%) and control for residual solvents.

- Aggregation kinetics : Use identical timepoints (e.g., 24-hour incubation) for Thioflavin-T measurements .

Q. What computational strategies are effective for predicting binding modes of pyrimidine-trione derivatives with target proteins?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using protein crystal structures (PDB: 7D2S). Parameterize ligands with Gaussian 09W (B3LYP/6-31G*) for charge optimization. Validate docking poses with MD simulations (NAMD, 100 ns) to assess stability of hydrogen bonds (e.g., between trione carbonyls and SOD1 Lys residues) .

Q. How can crystallography data inform the design of pyrimidine-trione derivatives?

Methodological Answer: Analyze X-ray crystallography data (e.g., orthorhombic crystal system, space group P212121) to determine bond angles and conformations. For example, C2-C13-C8 bond angles >110° in compound 13 indicate steric constraints that may limit binding. Use Mercury software to overlay crystal structures with active site residues .

Notes

- Abbreviations Avoided : Full chemical names are used to maintain clarity.

- Methodological Focus : Answers emphasize experimental protocols over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。